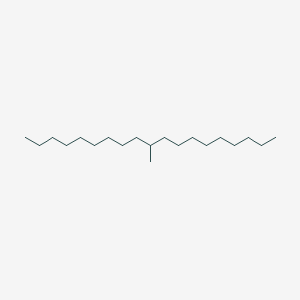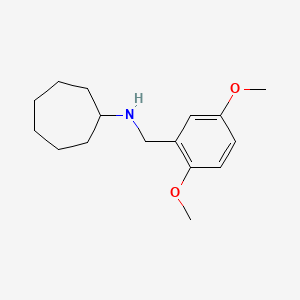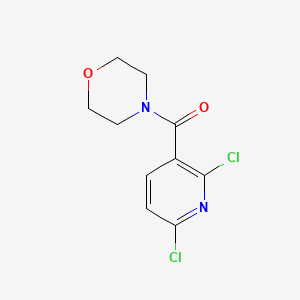
Dimeprozan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimeprozan, with the chemical formula C19H21NO2, is a compound that falls under the category of xanthenes. Its systematic name is 3-(2-methoxy-9H-xanthen-9-ylidene)-N,N-dimethyl-1-propanamine .
Preparation Methods
Synthetic Routes:: Dimeprozan can be synthesized through various routes. One common method involves the reaction of 2-methoxyxanthone with N,N-dimethylpropanamine . The reaction proceeds via a condensation process, resulting in the formation of the xanthene ring system. The specific reaction conditions and reagents used in this synthesis would require further investigation.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. it is likely that manufacturers employ similar synthetic routes on a larger scale, optimizing conditions for efficiency and yield.
Chemical Reactions Analysis
Dimeprozan may undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively documented. The major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Dimeprozan has found applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of other compounds.
Biology: Researchers explore its potential as a probe for studying cellular processes.
Medicine: Although not widely used clinically, this compound’s pharmacological properties warrant further investigation.
Industry: Its unique structure may find applications in materials science or organic synthesis.
Mechanism of Action
The precise mechanism by which Dimeprozan exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, but detailed information is lacking.
Comparison with Similar Compounds
Dimeprozan’s uniqueness lies in its xanthene structure. Similar compounds include other xanthenes, such as xanthone and fluorescein . this compound’s distinct substituents set it apart.
Properties
CAS No. |
6538-22-3 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(2-methoxyxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H21NO2/c1-20(2)12-6-8-15-16-7-4-5-9-18(16)22-19-11-10-14(21-3)13-17(15)19/h4-5,7-11,13H,6,12H2,1-3H3 |
InChI Key |
CVEKPEDQESUNSP-UHFFFAOYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2OC3=C1C=C(C=C3)OC |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2OC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)


![[1-(2-propen-1-yloxy)-3-buten-1-yl]Benzene](/img/structure/B1617885.png)


![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)





![[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B1617901.png)
